molecular formula SnBr4<br>Br4Sn B1294702 Stannane, tetrabromo- CAS No. 7789-67-5

Stannane, tetrabromo-

Cat. No. B1294702
CAS RN: 7789-67-5
M. Wt: 438.33 g/mol
InChI Key: LTSUHJWLSNQKIP-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of organotin compounds can vary depending on the desired product. For example, tetraarylstannanes can be synthesized using the Ullmann reaction, which involves the reaction of iodobenzenes with activated copper bronze, a copper-tin alloy, at high temperatures. This method has been shown to yield tetraarylstannanes with low to good isolated yields (8-58%), and significantly higher yields (54-64%) were obtained when iodobenzene was reacted directly with an excess of tin powder .

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex and is often determined using X-ray crystallography. For instance, tetrakis(4-carbomethoxyphenyl)stannane crystallizes in a tetragonal space group with 4 symmetry, which is common for symmetrical tetraarylstannanes. However, other derivatives such as tetrakis(2,4-dichlorophenyl)stannane do not crystallize in a tetragonal space group and lack real 4 symmetry . Additionally, the X-ray structure analysis of a 5-stannaspiro[4.4]nona-1,3,6,8-tetraene derivative revealed small endocyclic CSnC bond angles and a significant twist in the skeleton due to steric crowding .

Chemical Reactions Analysis

Organotin compounds participate in various chemical reactions. Tetraallylic, tetraallenic, and tetrapropargylic stannanes have been shown to react with aldehydes in methanol to yield unsaturated alcohols with good to excellent yields. These reactions proceed with allylic rearrangement, which is a common feature in organotin chemistry . Organoboration reactions of tetrakis(trimethylsilylethynyl)stannane with trialkylboranes also proceed stepwise to give high yields of the desired products, as characterized by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds can be quite distinct. Quantum chemical calculations have been used to investigate the structure and distribution of conformers of tetraethyl stannane, revealing that the most abundant conformers have C1 symmetry, in contrast to tetraethyl methane . Photoelectron spectroscopy using synchrotron radiation has been employed to study the binding energies and photoionization cross sections of tetramethyl stannane . Furthermore, the synthesis and structural study of various silanes and stannanes have provided insights into the conformation of these compounds in the solid state and in solution, as well as the presence of weak interactions between sulfur and silicon or tin .

Scientific Research Applications

Synthesis and Properties

  • Tetrabromostannane and its derivatives play a significant role in the field of organometallic chemistry, particularly in the synthesis of various organyl stannanes. For instance, the study of monohalogeno derivatives of stannane, including tetrabromostannane, revealed insights into the stability and reactivity of these compounds (Bellama & Gsell, 1971).

Organometallic Reactions

  • Tetrabromostannane is used in various organometallic reactions, such as the Ullmann Coupling Reaction. This reaction is significant for forming tetraarylstannanes, which are crucial intermediates in organic synthesis (Shaikh, Parkin, & Lehmler, 2006).

Safety And Hazards

Stannane, tetrabromo- is classified as Skin Corrosion/Irritation Category 1 B (H314), Serious Eye Damage/Eye Irritation Category 1 (H318), and Specific target organ toxicity - (single exposure) Category 3 (H335) .

Future Directions

The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

tetrabromostannane
Source PubChem
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InChI

InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSUHJWLSNQKIP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Sn](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SnBr4, Br4Sn
Record name tin(IV) bromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tin(IV)_bromide
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DSSTOX Substance ID

DTXSID1064873
Record name Tin tetrabromide
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Molecular Weight

438.33 g/mol
Source PubChem
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Physical Description

White solid; Fumes in air; mp = 31 deg C; [Merck Index] Colorless crystals; [Aldrich MSDS]
Record name Stannic bromide
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Product Name

Stannane, tetrabromo-

CAS RN

7789-67-5
Record name Tin tetrabromide
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Record name Stannic bromide
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Record name Stannane, tetrabromo-
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Record name Tin tetrabromide
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Record name Tin tetrabromide
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Record name STANNIC BROMIDE
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Citations

For This Compound
32
Citations
PC Sarkar, S GC, ROYC KS - 1978 - pascal-francis.inist.fr
Keyword (fr) SILANE MINERAL GERMANE MINERAL STANNANE MINERAL COMPOSE ALIPHATIQUE SATURE COMPOSE ORGANIQUE HALOGENE MOLECULE PETITE ANALYSE …
Number of citations: 0 pascal-francis.inist.fr
SAA ZAIDI, K TA, S KS - 1977 - pascal-francis.inist.fr
Keyword (fr) PREPARATION PROPRIETE PHYSIQUE PROPRIETE ELECTRIQUE COMPOSE ADDITION ETAIN IV COMPLEXE SPECTRE IR COORDINAT ORGANIQUE STANNANE (…
Number of citations: 0 pascal-francis.inist.fr
PA Cusack, P BN, S PJ - 1983 - pascal-francis.inist.fr
Keyword (fr) STANNANE MINERAL PREPARATION SPECTRE MOESSBAUER SPECTRE IR MACROCYCLE HETEROCYCLE OXYGENE COMPOSE CROWN OLIGOETHER …
Number of citations: 14 pascal-francis.inist.fr
SS Sandhu, S JK - 1977 - pascal-francis.inist.fr
Keyword (fr) COORDINAT ORGANIQUE ETAIN IV COMPLEXE PHOSPHINE DITERTIAIRE DIOXYDE ARSINE DITERTIAIRE DIOXYDE PREPARATION PROPRIETE PHYSIQUE …
Number of citations: 1 pascal-francis.inist.fr
SAA ZAIDI, S KS - 1975 - pascal-francis.inist.fr
Keyword (fr) GERMANE (TETRACHLORO) COMPLEXE STANNANE (TETRACHLORO) COMPLEXE STANNANE (TETRABROMO) COMPLEXE COORDINAT ORGANIQUE …
Number of citations: 0 pascal-francis.inist.fr
A BOARETTO, D MARTON, G TAGLIAVINI… - 1983 - pascal-francis.inist.fr
Keyword (fr) ETAIN COMPOSE ORGANIQUE ALLYLATION HETEROCYCLE OXYGENE CYCLE 6 CHAINONS ALDEHYDE PROPANAL! ENT PYRANNE (DIETHYL-2, 6 HALOGENO-4 …
Number of citations: 2 pascal-francis.inist.fr
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
Subst. Formula (Modification) Nucl. Meth. [MHz 1 QCC v Rem. Ref. No. [MHz] 27 BrK03 Br-79 Br-81 28 Br-K04 Br-81 29 BrLi.C2H5N Page 1 Subst. Formula (Modification) Nucl. Meth. […
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Phosphoric - Zirconium, pp. 404-415 Page 1 Substance Name Tab.-Subst.No. Substance Name Tab.-Subst.No. Phosphoric acid monosodium salt, …
Number of citations: 3 link.springer.com
EB Jessen - 1975 - pascal-francis.inist.fr
BROMOTIN CARBOXYLATES BY DIRECT SUBSTITUTION ON TIN TETRABROMIDE CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search …
Number of citations: 1 pascal-francis.inist.fr

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